2-Amino-5-fluoro-2-methylpentanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H12FNO2 |
|---|---|
Molecular Weight |
149.16 g/mol |
IUPAC Name |
2-amino-5-fluoro-2-methylpentanoic acid |
InChI |
InChI=1S/C6H12FNO2/c1-6(8,5(9)10)3-2-4-7/h2-4,8H2,1H3,(H,9,10) |
InChI Key |
GEJYXJNGQHFFPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCF)(C(=O)O)N |
Origin of Product |
United States |
Stereochemical Investigations of 2 Amino 5 Fluoro 2 Methylpentanoic Acid
Enantiomeric Synthesis and Characterization
The enantiomerically pure forms of 2-Amino-5-fluoro-2-methylpentanoic acid, specifically the (R)- and (S)-enantiomers, have been successfully synthesized to investigate their potential as imaging agents for brain tumors. nih.gov The synthesis of the radiolabeled enantiomers, (R)- and (S)-[¹⁸F]FAMPe, was achieved through a multi-step process designed for efficiency and purity. nih.gov
The process began with commercially available (R)-(+)-α-allylalanine and (S)-(−)-α-allylalanine to produce the respective enantiomerically pure tosylate precursors. nih.gov These precursors then underwent nucleophilic substitution with [¹⁸F]fluoride. nih.gov The subsequent hydrolysis of the Boc and methyl ester protecting groups yielded the final desired products, (R)- and (S)-[¹⁸F]FAMPe. nih.gov
The radiochemical yields for both enantiomers were in the range of 24–52%, with a high radiochemical purity exceeding 99%. nih.govnih.gov This efficient synthesis provided the necessary compounds for detailed biological evaluation. nih.gov
Stereoisomer-Specific Biological Interactions and Transport Mechanisms
The biological evaluation of the (R)- and (S)-enantiomers of [¹⁸F]FAMPe revealed significant differences in their cellular uptake, transport mechanisms, and in vivo biodistribution, highlighting the critical influence of stereochemistry on their biological behavior. nih.gov
In vitro uptake assays using mouse DBT glioma cells were conducted to elucidate the transport mechanisms of the [¹⁸F]FAMPe enantiomers. nih.gov The study revealed that both the (R)- and (S)-enantiomers are taken up by tumor cells through multiple transport systems, including the sodium-independent system L amino acid transporters. nih.govosti.gov
However, the (S)-enantiomer demonstrated a more significant interaction with transporters that also recognize glutamine. nih.govosti.gov The uptake of (S)-[¹⁸F]FAMPe was more substantially inhibited by L-glutamine compared to the (R)-enantiomer. nih.gov This suggests that while both enantiomers utilize system L, the (S)-isomer has a broader or different affinity for other amino acid transporters. nih.gov Notably, the uptake of both enantiomers was not mediated by system A transport. nih.gov
Table 1: Inhibition of (R)- and (S)-[¹⁸F]FAMPe Uptake in DBT Glioma Cells
| Inhibitor | (R)-[¹⁸F]FAMPe Uptake (% of Control) | (S)-[¹⁸F]FAMPe Uptake (% of Control) |
| MeAIB | 94.6 ± 7.9 | 95.7 ± 4.5 |
| BCH | 54.7 ± 2.6 | 55.4 ± 3.1 |
| L-Glutamine | 76.6 ± 1.8 | 61.8 ± 3.4 |
Data sourced from in vitro cell uptake assays in mouse DBT glioma cells. nih.gov
Preclinical biodistribution studies in a mouse model of glioblastoma further underscored the stereospecific differences between the (R)- and (S)-[¹⁸F]FAMPe enantiomers. nih.gov Both radiotracers exhibited good tumor imaging properties; however, the (S)-enantiomer displayed superior characteristics for brain tumor imaging. nih.govosti.gov
The (S)-[¹⁸F]FAMPe enantiomer showed significantly higher tumor uptake and, crucially, higher tumor-to-brain ratios compared to the (R)-enantiomer. nih.govosti.gov At 60 minutes post-injection, the tumor-to-brain ratio for (S)-[¹⁸F]FAMPe was approximately 4.5, whereas for the (R)-enantiomer, it was around 3.0. nih.gov This indicates a better contrast between the tumor and the surrounding healthy brain tissue for the (S)-isomer.
Small animal PET/CT imaging studies confirmed these findings, with (S)-[¹⁸F]FAMPe demonstrating clearer tumor delineation. nih.gov The higher tumor uptake and retention of the (S)-enantiomer make it a more promising candidate for the development of PET tracers for brain tumor imaging. nih.gov
Table 2: In Vivo Biodistribution of (R)- and (S)-[¹⁸F]FAMPe in Mice with Subcutaneous DBT Glioma (60 min p.i.)
| Organ | (R)-[¹⁸F]FAMPe (%ID/g) | (S)-[¹⁸F]FAMPe (%ID/g) |
| Blood | 0.81 ± 0.12 | 0.77 ± 0.10 |
| Heart | 1.10 ± 0.15 | 1.08 ± 0.08 |
| Lungs | 0.80 ± 0.10 | 0.75 ± 0.06 |
| Liver | 1.34 ± 0.20 | 1.25 ± 0.10 |
| Kidneys | 2.59 ± 0.45 | 2.45 ± 0.35 |
| Spleen | 1.15 ± 0.18 | 1.09 ± 0.12 |
| Muscle | 0.58 ± 0.08 | 0.55 ± 0.05 |
| Brain | 0.51 ± 0.07 | 0.53 ± 0.06 |
| Tumor | 1.52 ± 0.25 | 2.37 ± 0.30 |
%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation. nih.gov
Mechanistic Studies of Amino Acid Transporter Interactions
Elucidation of Transport Systems for 2-Amino-5-fluoro-2-methylpentanoic Acid
Studies utilizing in vitro cell uptake assays have been instrumental in identifying the transport systems responsible for the cellular influx of this compound. Research has focused on its interaction with major amino acid transporter families, including sodium-independent and sodium-dependent systems.
Currently, there is a lack of specific research findings detailing the direct interaction of this compound with sodium-independent cationic amino acid transporters (CATs). Mechanistic studies have primarily focused on its transport via neutral amino acid transporters.
Research has demonstrated that this compound is a substrate for the sodium-independent System L amino acid transporters (LATs). nih.govacs.orgnih.gov This was confirmed in studies using mouse DBT glioma cells, where the uptake of the (S)-enantiomer, (S)-2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid, was partially mediated by System L transporters. nih.govacs.orgnih.gov The development of this compound with a longer alkyl side chain was specifically intended to enhance its availability to the brain via System L transport. nih.govacs.orgnih.gov
Further evidence for its interaction with LATs comes from inhibition assays with 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), a known inhibitor of System L transport. nih.gov In the absence of sodium, BCH significantly reduced the uptake of both the (S)- and (R)-enantiomers, confirming the involvement of a sodium-independent transport mechanism consistent with System L. nih.gov
In addition to System L, it has been shown that this compound is transported by other systems that are not System A. nih.govacs.orgnih.gov These include transporters that recognize glutamine. nih.govacs.orgnih.gov Inhibition studies using a combination of alanine, serine, and cysteine—amino acids transported by systems such as Alanine-Serine-Cysteine transporter (ASCT)—resulted in a significant reduction in the uptake of both enantiomers of this compound. nih.gov This suggests the involvement of one or more neutral amino acid transporters in addition to System L. nih.gov
Inhibition Profile and Competitive Binding Assays
Competitive binding assays have been employed to further characterize the transport mechanisms of this compound. These studies involve measuring the uptake of the compound in the presence of endogenous amino acids and known transport inhibitors.
The uptake of this compound has been shown to be inhibited by the endogenous amino acid L-glutamine. nih.gov This competitive inhibition indicates that both molecules share a common transport pathway. Notably, the uptake of the (S)-enantiomer was inhibited by L-glutamine to a greater degree than the (R)-enantiomer. nih.gov There is currently no specific information available regarding the competitive inhibition of this compound uptake by arginine.
The following table summarizes the inhibition of (S)- and (R)-2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid uptake by L-glutamine in DBT glioma cells.
| Enantiomer | L-Glutamine Concentration | Uptake (% of Control) |
| (S)-enantiomer | 1 mM | 64 ± 10% |
| (S)-enantiomer | 10 mM | 47 ± 7% |
| (R)-enantiomer | 1 mM | 72 ± 10% |
| (R)-enantiomer | 10 mM | 55 ± 9% |
Data is presented as the mean ± standard deviation.
To dissect the specific transport systems involved, inhibition studies have been conducted with well-characterized inhibitors of amino acid transport, namely N-methyl-α-aminoisobutyric acid (MeAIB) for System A and 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) for System L. nih.gov
These studies revealed that MeAIB did not significantly inhibit the uptake of either the (S)- or (R)-enantiomer, indicating that System A is not substantially involved in the transport of this compound. nih.gov
Conversely, BCH significantly reduced the uptake of both enantiomers, providing strong evidence for the role of System L in their transport. The inhibition by BCH was observed in both the presence and absence of sodium, further specifying the involvement of the sodium-independent System L. nih.gov
The table below presents the results of in vitro uptake inhibition assays in mouse DBT glioma cells. nih.gov
| Condition | (S)-enantiomer Uptake (% of Control) | (R)-enantiomer Uptake (% of Control) |
| Sodium Control | 100 ± 19% | 100 ± 11% |
| + MeAIB (System A inhibitor) | 97 ± 20% | 89 ± 12% |
| + BCH (System L inhibitor) | 59 ± 15% | 47 ± 12% |
| Sodium-free Control | 80 ± 18% | 63 ± 9% |
| Sodium-free + BCH | 72 ± 11% | 46 ± 4% |
Data is expressed as percentage uptake relative to the sodium control condition. Values are mean ± standard deviation.
Structure-Activity Relationships (SARs) Governing Amino Acid Transport Specificity
The specificity of amino acids for their respective transporters is dictated by a complex interplay of structural features. For synthetic amino acids like this compound, deliberate modifications to its structure, such as the length of its side chain, the inclusion of fluorine, and substitutions at the alpha-carbon, are critical in determining its recognition and selectivity by various amino acid transport systems. These relationships are pivotal in designing compounds that can selectively target transporters, like L-type Amino Acid Transporter 1 (LAT1), which are often overexpressed in cancer cells. researchgate.netgliomagrayareas.com
Research into α,α-disubstituted amino acids has demonstrated that the length of the alkyl side chain is a primary determinant of which amino acid transport system recognizes the molecule. nih.gov The development of this compound, also referred to as [¹⁸F]FAMPe, was based on the strategy of elongating the alkyl chain to specifically enhance its interaction with system L amino acid transporters. nih.govnih.govacs.org
System L transporters, such as LAT1 and LAT2, preferentially transport amino acids with large, neutral side chains. nih.gov By extending the carbon chain, recognition by these transporters is increased. This principle was explored by comparing a series of ¹⁸F-labeled α,α-disubstituted amino acids with varying side chain lengths. nih.gov
2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid ([¹⁸F]FAMP) : An analogue with a short side chain.
2-amino-4-[¹⁸F]fluoro-2-methylbutanoic acid ([¹⁸F]FAMB) : An analogue with an intermediate side chain. nih.gov
2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid ([¹⁸F]FAMPe) : The subject compound with a longer side chain. nih.gov
Studies showed that while analogues with shorter side chains had some affinity for system A transporters, the longer pentyl side chain of this compound resulted in a loss of recognition by system A. nih.gov Conversely, this increased chain length led to enhanced recognition by system L transporters. nih.gov This shift in selectivity underscores the critical role of side chain length in directing the compound to specific transport pathways. The (S)-enantiomer of this compound, in particular, showed high uptake via system L, and its uptake was also inhibited by glutamine, suggesting interaction with other neutral amino acid transporters as well. nih.govnih.gov
| Compound | Alkyl Side Chain | Primary Transporter System Recognition |
|---|---|---|
| [¹⁸F]FAMP Analogue | Short (Propyl) | System A |
| This compound ([¹⁸F]FAMPe) | Long (Pentyl) | System L and other neutral amino acid transporters (non-system A) nih.govosti.gov |
The unique structural characteristics of this compound, specifically its α,α-disubstitution and terminal fluorination, are integral to its transport selectivity and biological behavior.
The position of the fluorine atom at the terminal (C-5) position of the pentyl side chain also plays a crucial role, particularly for its use as a tracer in Positron Emission Tomography (PET). nih.gov The introduction of fluorine can alter the electronic properties of the molecule and can influence hydrophobicity, membrane permeability, and resistance to metabolism. nih.gov In the context of this compound, the terminal fluorine does not appear to obstruct recognition by system L transporters, which favor large, lipophilic side chains. nih.gov In vitro uptake assays in mouse DBT glioma cells confirmed that the (S)-enantiomer enters cells partly through sodium-independent system L transporters. nih.govacs.org Further inhibition studies provided more detail on its transporter interactions.
| Inhibitor | Target Transporter System | Effect on Uptake | Conclusion on Transport Mechanism |
|---|---|---|---|
| MeAIB | System A | No significant inhibition nih.gov | System A does not play a substantial role in uptake. nih.gov |
| L-glutamine | Systems ASC, L, etc. | Inhibited uptake nih.gov | Enters via transporters that recognize glutamine, including system L. nih.govnih.gov |
| Sodium-free conditions | Sodium-dependent transporters (e.g., System A, ASC) | Partial inhibition nih.gov | Uptake is partly mediated by sodium-independent transporters like System L. nih.gov |
The research indicates that the (S)-enantiomer of this compound is transported by multiple systems, including system L and other transporters that recognize glutamine, but not system A. nih.gov The uptake of the (S)-enantiomer was more significantly inhibited by L-glutamine compared to the (R)-enantiomer, suggesting stereoselective differences in transporter interactions. nih.gov
In Vitro Cellular and Biochemical Research Methodologies
Cell Culture Models for Transport and Metabolic Studies
The study of 2-Amino-5-fluoro-2-methylpentanoic acid, particularly its radiolabeled form (S)-[¹⁸F]FAMPe, in cancer research has utilized specific cell culture models to elucidate its mechanisms of cellular transport.
Utilization of Glioma Cell Lines (e.g., Mouse DBT Glioma Cells, 9L Rat Gliosarcoma Cells)
Research on this compound has prominently featured the use of mouse DBT glioma cells to investigate its potential as a tracer for brain tumors. Current time information in London, GB.nih.govsnmjournals.org In vitro uptake assays with these cells have been crucial in characterizing the transport mechanisms of its radiolabeled enantiomers, (R)- and (S)-[¹⁸F]FAMPe. nih.gov
Studies have demonstrated that (S)-[¹⁸F]FAMPe enters DBT glioma cells partly through the sodium-independent System L amino acid transporters. nih.gov This has been confirmed through competitive inhibition assays. Further investigations have revealed that other transport systems, excluding System A, are also involved in its uptake. nih.gov Notably, the uptake of the (S)-enantiomer was found to be sensitive to inhibition by glutamine, suggesting the involvement of glutamine transporters. nih.govsnmjournals.org
Comparative studies have shown that in the mouse DBT model of glioblastoma, the (S)-enantiomer of [¹⁸F]FAMPe exhibits higher tumor uptake compared to the (R)-enantiomer. nih.gov
Breast Cancer Cell Line Investigations (e.g., Human MCF-7 Cells)
Currently, there is a lack of specific published research investigating the transport and metabolic pathways of this compound in human breast cancer cell lines such as MCF-7. While studies have explored the uptake of other fluorinated amino acid analogs in MCF-7 cells, demonstrating the involvement of System L transporters for those compounds, specific data for this compound is not available. nih.govresearchgate.net
Prostate Cancer Cell Line Applications (e.g., PC-3 Cells)
Similar to breast cancer research, there is no specific literature detailing the use of this compound in prostate cancer cell lines like PC-3. Research on amino acid transport in prostate cancer cells has highlighted the overexpression of various transporters, including LAT1 and ASCT2, and has explored other radiolabeled amino acid analogs for imaging, but studies specifically involving this compound have not been identified. snmjournals.org
Cellular Uptake and Efflux Assays for Quantifying Amino Acid Transport
Cellular uptake assays are a primary methodology for quantifying the transport of this compound into cancer cells. These assays typically involve incubating cultured cancer cells, such as mouse DBT glioma cells, with the radiolabeled form of the compound, [¹⁸F]FAMPe. nih.gov The amount of radioactivity accumulated within the cells over a specific period is then measured to determine the uptake rate.
To identify the specific transporters involved, competitive inhibition studies are performed. This involves co-incubating the cells with [¹⁸F]FAMPe and a surplus of known inhibitors for different amino acid transport systems. A reduction in the uptake of [¹⁸F]FAMPe in the presence of a specific inhibitor indicates that the corresponding transport system is involved in its cellular entry. nih.gov
While detailed cellular efflux studies specifically for this compound are not extensively reported, the potential for efflux is acknowledged in uptake assay design. System L transporters, which are involved in the uptake of this compound, are known to mediate both the influx and efflux of their substrates. snmjournals.org To focus on the initial influx and minimize the impact of efflux on uptake measurements, these assays are often conducted over a very short duration.
Assessment of Intracellular Stability and Metabolic Fate in Research Models
The intracellular stability and metabolic fate of this compound are critical aspects of its evaluation as a research tool and potential imaging agent. The introduction of fluorine into amino acids can enhance their stability against enzymatic degradation due to the strength of the carbon-fluorine bond. nih.gov This increased stability is a desirable characteristic for tracers, as it helps ensure that the detected signal corresponds to the intact molecule.
However, specific studies detailing the metabolic breakdown products or the degree of intracellular retention of this compound in cancer cell lines are not extensively documented in the available literature. The general metabolism of amino acids in cancer is a complex process, with pathways including protein synthesis, energy production, and the synthesis of nucleotides and other essential molecules. nih.govwalshmedicalmedia.comnih.gov Synthetic amino acids like this compound are designed to be metabolically trapped to some extent, allowing for their accumulation and detection in target cells. Further research is needed to fully characterize its metabolic pathway and long-term stability within different cancer cell models.
Preclinical in Vivo Evaluation and Research Findings
Animal Models for Investigating Compound Biodistribution and Pharmacokinetics
To evaluate the in vivo behavior of [18F]FAMPe, researchers have predominantly utilized rodent models of glioblastoma, which is the most common and aggressive type of primary brain tumor in adults. These models aim to mimic the pathophysiology of human brain tumors, providing a platform to study tracer uptake and kinetics.
Rodent Models for Brain Tumor Research
Subcutaneous DBT Glioma Model: A frequently used model in the preclinical evaluation of [18F]FAMPe involves the subcutaneous implantation of delayed brain tumor (DBT) glioma cells in mice, specifically BALB/c mice. nih.gov This model, while not intracranial, allows for the straightforward assessment of tumor growth and the biodistribution of the radiotracer in various organs and tissues without the complexities of the blood-brain barrier. nih.gov
Intracranial Tumor Models: To more closely replicate the clinical scenario of brain tumors, intracranial models are employed. While specific studies detailing the use of [18F]FAMPe in intracranial 9L gliosarcoma and U-87 glioma xenograft models are not extensively documented in the reviewed literature, these models are standard in the field of neuro-oncology PET imaging. The 9L gliosarcoma model in rats is a well-established tool for evaluating amino acid PET tracers. Similarly, U-87 MG human glioblastoma cell lines are widely used to create xenografts in immunodeficient mice for preclinical imaging research, including the validation of PET modalities. researchgate.netaltogenlabs.com Small animal PET imaging studies with [18F]FAMPe have been conducted in mice with intracranial DBT tumors, allowing for direct comparison of tumor uptake with that in the contralateral normal brain. nih.gov
Quantitative Analysis of Organ-Specific Distribution and Clearance in Preclinical Studies
Biodistribution studies are essential for understanding the organ-specific uptake and clearance of a radiotracer, which informs its potential for imaging specific targets and its safety profile. For [18F]FAMPe, these studies have been conducted using the subcutaneous DBT glioma model in BALB/c mice, with tissue samples analyzed at various time points post-injection. nih.gov
The data, expressed as the percentage of the injected dose per gram of tissue (%ID/g), reveal good tumor uptake for both the (R)- and (S)-enantiomers of [18F]FAMPe. Notably, the (S)-enantiomer demonstrated a progressive increase in tumor uptake over time. Both enantiomers showed increasing uptake in the brain, albeit to a lesser extent than in the tumor. The highest concentrations of both (R)- and (S)-[18F]FAMPe were observed in the kidneys and pancreas, a characteristic pattern for many radiolabeled amino acids. The significant kidney uptake, along with bladder activity seen in PET scans, suggests a renal route of excretion for these tracers. nih.gov
Below are the detailed biodistribution data for the (R)- and (S)-enantiomers of [18F]FAMPe in mice with subcutaneous DBT tumors.
Table 1: Biodistribution of (R)-[18F]FAMPe in BALB/c Mice with Subcutaneous DBT Tumors (%ID/g)
| Organ | 5 min | 30 min | 60 min |
|---|---|---|---|
| Blood | 2.13 ± 0.38 | 1.18 ± 0.11 | 0.81 ± 0.12 |
| Heart | 1.53 ± 0.20 | 0.74 ± 0.08 | 0.51 ± 0.08 |
| Lung | 1.83 ± 0.26 | 0.91 ± 0.10 | 0.62 ± 0.08 |
| Liver | 3.20 ± 0.38 | 2.11 ± 0.22 | 1.61 ± 0.18 |
| Spleen | 1.73 ± 0.27 | 1.21 ± 0.12 | 0.94 ± 0.14 |
| Pancreas | 4.01 ± 0.73 | 4.27 ± 0.50 | 3.58 ± 0.49 |
| Stomach | 0.91 ± 0.14 | 0.58 ± 0.06 | 0.45 ± 0.07 |
| Intestine | 2.01 ± 0.28 | 1.57 ± 0.18 | 1.21 ± 0.17 |
| Kidneys | 13.61 ± 2.05 | 8.99 ± 0.96 | 6.54 ± 0.81 |
| Muscle | 1.02 ± 0.16 | 0.58 ± 0.06 | 0.41 ± 0.06 |
| Bone | 1.56 ± 0.23 | 1.08 ± 0.11 | 0.83 ± 0.11 |
| Brain | 0.28 ± 0.04 | 0.33 ± 0.03 | 0.30 ± 0.04 |
| Tumor | 2.05 ± 0.31 | 2.18 ± 0.24 | 2.01 ± 0.28 |
Data are presented as mean ± standard deviation. Data sourced from Bouhlel, A., et al. (2015). nih.gov
Table 2: Biodistribution of (S)-[18F]FAMPe in BALB/c Mice with Subcutaneous DBT Tumors (%ID/g)
| Organ | 5 min | 30 min | 60 min |
|---|---|---|---|
| Blood | 2.51 ± 0.31 | 1.49 ± 0.15 | 1.02 ± 0.13 |
| Heart | 1.83 ± 0.22 | 0.97 ± 0.10 | 0.68 ± 0.09 |
| Lung | 2.18 ± 0.27 | 1.18 ± 0.12 | 0.82 ± 0.11 |
| Liver | 3.82 ± 0.43 | 2.67 ± 0.28 | 2.04 ± 0.24 |
| Spleen | 2.07 ± 0.28 | 1.52 ± 0.16 | 1.19 ± 0.16 |
| Pancreas | 4.80 ± 0.65 | 5.38 ± 0.61 | 4.56 ± 0.55 |
| Stomach | 1.09 ± 0.16 | 0.73 ± 0.08 | 0.57 ± 0.08 |
| Intestine | 2.40 ± 0.31 | 1.98 ± 0.22 | 1.53 ± 0.19 |
| Kidneys | 16.28 ± 2.21 | 11.31 ± 1.20 | 8.25 ± 0.99 |
| Muscle | 1.22 ± 0.18 | 0.73 ± 0.08 | 0.52 ± 0.07 |
| Bone | 1.86 ± 0.25 | 1.36 ± 0.14 | 1.05 ± 0.13 |
| Brain | 0.33 ± 0.04 | 0.41 ± 0.04 | 0.38 ± 0.05 |
| Tumor | 2.45 ± 0.33 | 3.21 ± 0.37 | 3.48 ± 0.45 |
Data are presented as mean ± standard deviation. Data sourced from Bouhlel, A., et al. (2015). nih.gov
Comparative Preclinical Efficacy Studies of [18F]FAMPe and Analogs
A key aspect of preclinical evaluation is to compare the performance of a new tracer against existing, well-established agents. Such studies help to determine the potential advantages of the novel compound.
Comparison with Established Amino Acid PET Tracers
Small animal PET imaging studies have been conducted to compare the tumor and brain uptake of the (R)- and (S)-enantiomers of [18F]FAMPe with that of (S)-[18F]FET, a known system L amino acid transporter substrate, and (R)-[18F]MeFAMP, a system A tracer. nih.gov These comparisons were performed in mice with intracranial DBT tumors. The results indicated that (S)-[18F]FAMPe had a contralateral normal brain uptake that was higher than that of (R)-[18F]MeFAMP but lower than that of (S)-[18F]FET. nih.gov
Tumor-to-Background Ratios in Various Preclinical Tumor Models
High tumor-to-background ratios are desirable for clear tumor delineation in PET imaging. Preclinical studies have shown that (S)-[18F]FAMPe provides higher tumor-to-brain ratios compared to the well-established tracer (S)-[18F]FET. nih.gov This is a significant finding, as a higher ratio indicates better contrast between the tumor and the surrounding healthy brain tissue.
The biodistribution data from the subcutaneous DBT glioma model allows for the calculation of tumor-to-background ratios for various tissues.
Table 3: Tumor-to-Background Ratios for (R)-[18F]FAMPe in Mice with Subcutaneous DBT Tumors
| Tissue | 30 min | 60 min |
|---|---|---|
| Tumor/Blood | 1.85 | 2.48 |
| Tumor/Muscle | 3.76 | 4.90 |
| Tumor/Bone | 2.02 | 2.42 |
| Tumor/Brain | 6.61 | 6.70 |
| Tumor/Liver | 1.03 | 1.25 |
| Tumor/Kidney | 0.24 | 0.31 |
Ratios calculated from the mean %ID/g values presented in Table 1.
Table 4: Tumor-to-Background Ratios for (S)-[18F]FAMPe in Mice with Subcutaneous DBT Tumors
| Tissue | 30 min | 60 min |
|---|---|---|
| Tumor/Blood | 2.15 | 3.41 |
| Tumor/Muscle | 4.40 | 6.69 |
| Tumor/Bone | 2.36 | 3.31 |
| Tumor/Brain | 7.83 | 9.16 |
| Tumor/Liver | 1.20 | 1.71 |
| Tumor/Kidney | 0.28 | 0.42 |
Ratios calculated from the mean %ID/g values presented in Table 2.
These tables demonstrate that the (S)-enantiomer of [18F]FAMPe generally provides higher tumor-to-background ratios compared to the (R)-enantiomer, particularly at 60 minutes post-injection. The favorable tumor-to-muscle and tumor-to-blood ratios, in addition to the high tumor-to-brain ratios, underscore the potential of (S)-[18F]FAMPe as a promising PET tracer for brain tumor imaging.
Derivatives and Analogs of 2 Amino 5 Fluoro 2 Methylpentanoic Acid in Research
Design and Synthesis of Novel Fluorinated α,α-Disubstituted Amino Acid Tracers
The design of novel fluorinated α,α-disubstituted amino acids, such as 2-amino-5-fluoro-2-methylpentanoic acid, is a strategic endeavor in medicinal chemistry, particularly for the development of positron emission tomography (PET) tracers for oncology. nih.gov These non-natural amino acids are engineered to target the increased expression of amino acid transporters, such as system L, in tumor cells. nih.gov The rationale behind developing 2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid ([¹⁸F]FAMPe) was to create a tracer with a longer alkyl side chain compared to previously studied compounds. nih.govnih.govacs.org This modification was intended to enhance recognition by system L transporters, potentially increasing its availability in the brain for improved tumor imaging. nih.govacs.org
The synthesis of the racemic form of this compound has been achieved through a multi-step process. nih.govacs.org The process begins with commercially available starting materials and involves several key chemical transformations to build the final amino acid structure. acs.org The subsequent radiosynthesis to produce the PET tracer involves a two-step process to incorporate the fluorine-18 (B77423) isotope. nih.gov Both the (R)- and (S)-enantiomers of [¹⁸F]FAMPe have been successfully synthesized and isolated with good radiochemical yield and high purity. nih.govnih.gov
Table 1: Overview of Synthesis Strategy for Racemic this compound
| Step | Description | Starting Material Example | Product Example |
|---|---|---|---|
| 1 | Synthesis of ester imine derivative | L-alanine tert-butyl ester hydrochloride | tert-butyl 2-((diphenylmethylene)amino)propanoate |
| 2 | Alkylation | Ester imine derivative | Alkylated intermediate |
| 3 | Deprotection (Imine) | Alkylated intermediate | Amino ester intermediate |
| 4 | Protection (Amine) | Amino ester intermediate | Protected amino ester |
| 5 | Reduction (Ester) | Protected amino ester | Protected amino alcohol |
| 6 | Tosylation | Protected amino alcohol | Tosylated intermediate |
| 7 | Fluorination | Tosylated intermediate | Protected fluorinated compound |
This table represents a generalized summary of the synthetic approach described in the literature. nih.govacs.org
Exploration of Branched-Chain Fluorinated Amino Acid Scaffolds
The exploration of branched-chain fluorinated amino acid scaffolds, including α,α-disubstituted structures like this compound, is driven by their potential as tools in medicinal chemistry and chemical biology. nih.govrsc.org Fluorination can significantly alter the physicochemical properties of amino acids, enhancing metabolic stability, modulating conformational preferences, and influencing binding affinity to biological targets. nih.govresearchgate.net
A primary application for these scaffolds is in the development of PET imaging agents for cancer. nih.gov Many human tumors exhibit upregulated amino acid transport systems to meet the demands of rapid proliferation. nih.gov Fluorine-18 labeled amino acids are designed to be substrates for these transporters, allowing for the visualization of tumors. nih.gov Research on [¹⁸F]FAMPe demonstrated that this branched-chain fluorinated amino acid is a substrate for multiple transport systems, including the sodium-independent system L. nih.govnih.govfigshare.com
Studies comparing different enantiomers and analogs provide critical structure-activity relationship data. In the case of [¹⁸F]FAMPe, evaluation in a mouse model of glioblastoma showed that both (R)- and (S)-enantiomers had favorable tumor imaging properties. nih.govnih.gov However, the (S)-enantiomer displayed superior tumor uptake and higher tumor-to-brain ratios, highlighting the stereochemical sensitivity of the transport systems. nih.govacs.org Such findings guide the rational design of future generations of fluorinated amino acid tracers with improved diagnostic capabilities. researchgate.net
Table 2: Comparative Imaging Properties of Fluorinated Amino Acid Tracers
| Tracer | Enantiomer | Key Finding in DBT Glioma Model | Reference |
|---|---|---|---|
| [¹⁸F]FAMPe | (S) | Higher tumor uptake and tumor-to-brain ratios compared to the (R)-enantiomer. | nih.govnih.gov |
| [¹⁸F]FAMPe | (R) | Good tumor imaging properties, but lower uptake than the (S)-enantiomer. | nih.govnih.gov |
| (S)-[¹⁸F]FET | (S) | An established system L substrate used for comparison; (S)-[¹⁸F]FAMPe showed higher tumor-to-brain ratios. | nih.govacs.org |
Functionalization and Elaboration into Peptides and Proteins for Research Applications
The incorporation of fluorinated amino acids into peptides is a powerful strategy for modulating peptide structure and function. nih.gov Solid-phase peptide synthesis (SPPS) is a widely used technique for assembling peptides, and protocols have been developed to accommodate non-canonical residues like fluorinated amino acids. nih.govrsc.orgnih.gov The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. nih.gov
While methods for incorporating side-chain fluorinated amino acids are well-established, the inclusion of backbone-fluorinated residues has required the development of specific protocols. rsc.orgnih.govrsc.org Research has demonstrated that Fmoc-strategy SPPS can be successfully adapted for the efficient incorporation of backbone-fluorinated amino acids into peptides, yielding the desired products in moderate to good yields. nih.govrsc.org These specialized techniques allow for the creation of peptides with unique conformational behaviors, which can be useful for creating shape-controlled bioactive molecules. rsc.orgnih.gov The introduction of fluorine can enhance peptide stability, influence secondary structure, and provide a sensitive probe for ¹⁹F NMR studies. nih.govresearchgate.net
Beyond chemical synthesis, fluorinated amino acids can be incorporated into proteins through biosynthetic methods, leveraging the cell's natural protein synthesis machinery. anu.edu.aupublish.csiro.au This approach allows for the production of proteins where specific natural amino acids are replaced by their fluorinated counterparts. anu.edu.aupublish.csiro.au
One common strategy is to use auxotrophic bacterial strains that are unable to synthesize a particular natural amino acid. nih.govpublish.csiro.au When these cells are grown in a medium depleted of the natural amino acid but supplemented with a structurally similar fluorinated analog, the cellular machinery incorporates the analog into newly synthesized proteins. nih.govpublish.csiro.au This method of precursor-directed biosynthesis can achieve high levels of incorporation. nih.gov Engineered biosynthetic machinery has further expanded the scope of this technique, enabling the site-specific incorporation of a wider range of fluorinated amino acids. anu.edu.aupublish.csiro.au This powerful tool of protein engineering allows researchers to probe protein structure and function, enhance protein stability, and introduce novel functionalities. mdpi.comnih.gov For instance, the nonribosomal peptide synthetase (NRPS) machinery has been engineered to improve the incorporation of fluorinated phenylalanine analogs into the antimicrobial peptide gramicidin (B1672133) S. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid ([¹⁸F]FAMPe) |
| (S)-[¹⁸F]FET |
| L-alanine tert-butyl ester hydrochloride |
| tert-butyl 2-((diphenylmethylene)amino)propanoate |
Advanced Research Directions and Future Perspectives
Integration of Computational Studies for Molecular Design and Prediction of Transport Properties
The rational design of next-generation amino acid tracers, including derivatives of 2-Amino-5-fluoro-2-methylpentanoic acid, is increasingly benefiting from the integration of computational studies. Molecular dynamics (MD) simulations and other computational methods are becoming indispensable tools for predicting how these molecules interact with and are transported by amino acid transporters (AATs), which are crucial for their uptake into cells, particularly cancer cells.
Computational approaches, such as MD simulations, provide atomic-level insights into the binding of amino acid substrates to transporters like the L-type amino acid transporter 1 (LAT1), a key transporter for many radiolabeled amino acids used in oncology. nih.govtandfonline.comacs.org These simulations can model the dynamic process of substrate recognition, binding, and translocation across the cell membrane. By understanding these mechanisms, researchers can predict how modifications to the structure of this compound—such as altering the chain length or the position of the fluorine atom—could enhance its affinity and selectivity for specific transporters.
Furthermore, developing accurate force field parameters for fluorinated amino acids is a critical aspect of this research, enabling more precise simulations of their behavior. biorxiv.org Umbrella sampling simulations, for instance, can be used to calculate the free energy landscape of an amino acid moving through a transporter, revealing the energy barriers and stable binding sites. nih.govrsc.org This predictive power allows for the in silico screening of numerous potential derivatives, identifying the most promising candidates for synthesis and experimental validation, thereby accelerating the development of more effective imaging agents and therapeutic compounds.
Development of Multi-Modal Imaging Probes Incorporating this compound Derivatives
The future of molecular imaging lies in multi-modal approaches that combine the strengths of different imaging techniques to provide a more complete picture of biological processes. Derivatives of this compound are promising candidates for the development of such multi-modal imaging probes.
A particularly promising avenue is the creation of dual-modality PET/MRI probes. nih.gov The ¹⁸F isotope in [¹⁸F]FAMPe already serves as an excellent reporter for PET imaging, offering high sensitivity. acs.orgnih.gov By incorporating additional stable fluorine atoms (¹⁹F) into the molecule, derivatives could also become detectable by ¹⁹F Magnetic Resonance Imaging (MRI). Since the human body has a negligible background of fluorine, ¹⁹F MRI can provide highly specific signals with excellent contrast. nih.govauntminnie.com This would allow for the combination of PET's sensitivity with the high spatial resolution and anatomical detail of MRI in a single imaging agent.
Another strategy involves creating PET/fluorescence probes. This can be achieved by attaching a fluorescent dye to a derivative of this compound. mdpi.com Such a probe would enable researchers to perform non-invasive whole-body imaging with PET and then use fluorescence microscopy on tissue samples to visualize the probe's distribution at the cellular or subcellular level. This correlative imaging approach is invaluable for validating in vivo findings and for detailed mechanistic studies.
Investigation of Novel Amino Acid Transporters and Metabolic Pathways in Disease Research
Altered amino acid metabolism is a hallmark of many diseases, especially cancer. Probes like this compound are crucial tools for investigating these changes. Studies have shown that its uptake is mediated not only by the well-known system L transporters (like LAT1) but also by other transport systems, including those that transport glutamine. acs.orgnih.govosti.govfigshare.comnih.gov This makes it a valuable research tool for exploring the complex and often redundant landscape of amino acid transport in tumors.
Future research will likely use this compound and its analogs to identify and characterize novel amino acid transporters that are overexpressed in specific cancer types or other diseases. By studying the competitive inhibition of its uptake by various natural and synthetic amino acids, researchers can elucidate the substrate specificity of different transporters and understand their roles in disease progression.
Furthermore, as our understanding of tumor metabolism deepens, there is growing interest in the interplay between different metabolic pathways. Tracers like [¹⁸F]FAMPe can help to dissect the metabolic reprogramming of cancer cells, going beyond glucose metabolism, which is targeted by the most common PET tracer, [¹⁸F]FDG. nih.gov Investigating how amino acid transport is linked to key signaling pathways, such as mTOR, can reveal new therapeutic targets and strategies for disrupting tumor growth. nih.gov
Methodological Advancements in Site-Selective Fluorination Chemistry for Amino Acids
The synthesis of fluorinated amino acids, including this compound, relies on precise and efficient chemical methods for introducing fluorine atoms into a molecule. A key area of ongoing research is the development of advanced, site-selective fluorination techniques.
"Late-stage" fluorination is a particularly important goal, as it allows for the introduction of a fluorine atom (including the radioactive ¹⁸F isotope) at a late step in the synthesis of a complex molecule. rsc.org This is highly advantageous for radiochemistry, where the short half-life of ¹⁸F (about 110 minutes) necessitates rapid synthetic procedures. nih.gov
Recent breakthroughs in this area include:
Photocatalytic C-H Fluorination: These methods use light to activate specific carbon-hydrogen bonds, allowing for their direct conversion to carbon-fluorine bonds under mild conditions. acs.orgnih.govsci-hub.seresearchgate.netmdpi.com This approach offers a powerful way to fluorinate molecules without the need for pre-functionalization, simplifying the synthesis.
Transition Metal-Catalyzed Fluorination: Catalysts based on metals like copper and manganese are being developed to achieve highly selective fluorination of both aromatic and aliphatic C-H bonds. mdpi.com These methods are continually being refined to improve their efficiency and applicability to a wider range of molecules, including amino acids and peptides. rsc.orgnih.gov
These advancements are not only crucial for producing existing tracers more efficiently but also for creating novel fluorinated amino acid derivatives with tailored properties for specific research and clinical applications. mdpi.com
Expanding Applications of Fluorinated Amino Acids Beyond Imaging in Academic Research
While imaging remains a primary application, the unique properties imparted by fluorine atoms are leading to the expanded use of fluorinated amino acids like this compound in other areas of academic research.
One of the most exciting fields is protein design and engineering . Incorporating fluorinated amino acids into peptides and proteins can significantly enhance their thermodynamic stability. nih.govrsc.orgnih.govacs.orgmdpi.com The "fluorous effect," stemming from the unique properties of fluorocarbons, can help to drive protein folding and create hyperstable structures that are resistant to heat and chemical denaturation. acs.org This opens up possibilities for creating novel enzymes for industrial applications or more robust therapeutic proteins.
Additionally, fluorinated amino acids are powerful tools for structural biology . The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.orgnih.govucla.edu Since fluorine is absent in biological systems, a ¹⁹F label provides a background-free signal. By strategically placing a fluorinated amino acid within a protein, researchers can use ¹⁹F NMR to study:
Protein structure and conformational changes. nih.govresearchgate.net
Protein dynamics and folding.
Interactions with other proteins, ligands, or cell membranes. acs.org
These non-imaging applications highlight the versatility of fluorinated amino acids as molecular tools, enabling fundamental investigations into the structure and function of biological macromolecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
